molecular formula C11H14N4OS2 B2942921 3-amino-7-ethyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one CAS No. 1779133-16-2

3-amino-7-ethyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2942921
CAS RN: 1779133-16-2
M. Wt: 282.38
InChI Key: YFXQWMXXYPGWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-7-ethyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C11H14N4OS2 and its molecular weight is 282.38. The purity is usually 95%.
BenchChem offers high-quality 3-amino-7-ethyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-7-ethyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research efforts have been dedicated to developing efficient synthetic routes for thienopyrimidinone derivatives due to their promising pharmacological properties. A notable study reported the green synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction, highlighting the step economy and reduced catalyst loading of this method (Shi et al., 2018). This synthesis approach emphasizes the importance of developing environmentally friendly and efficient methods for producing these compounds.

Biological Activities and Potential Applications

Several studies have evaluated the cytotoxic activities of thienopyrimidinone derivatives, indicating their potential as anticancer agents. For instance, research on new 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives revealed significant cytotoxic activities against human liver and breast cancer cell lines (Kökbudak et al., 2020). These findings underscore the potential of thienopyrimidinone derivatives in cancer research and therapy.

Another study focused on the synthesis of substituted thieno[2,3-d]pyrimidin-4-ones and tested their cytotoxic activity on mammalian cell models, providing valuable insights into the structure-activity relationships of these compounds (Kh et al., 2013). The research demonstrated that specific substitutions on the thienopyrimidinone core could enhance or diminish their biological activity, which is crucial for drug development processes.

Antimicrobial Activities

The antimicrobial properties of thienopyrimidinone derivatives have also been explored. A study on the synthesis and antibacterial activity of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones highlighted their potential as antibacterial agents, particularly against Staphylococcus aureus (Kostenko et al., 2008). This suggests that these compounds could be developed into new antibiotics to combat resistant bacterial strains.

properties

IUPAC Name

4-amino-11-ethyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS2/c1-2-14-4-3-6-7(5-14)18-9-8(6)10(16)15(12)11(17)13-9/h2-5,12H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXQWMXXYPGWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-7-ethyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one

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